Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of nitrogen-containing heterocycles of sign...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of nitrogen-containing heterocycles of significant interest to medicinal chemists and drug development professionals. The pyrazolo[3,4-c]pyridine core, in particular, is a structural isostere of purine, a fundamental building block of DNA, RNA, and numerous cofactors. This similarity allows pyrazolo[3,4-c]pyridine derivatives to interact with a wide variety of biological targets, including kinases and other purine-binding proteins, making them attractive scaffolds for the development of novel therapeutics in areas such as oncology and neurodegenerative diseases.[1]
This guide provides a comprehensive, technically-grounded overview of a reliable synthetic route to a specific analogue, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. The narrative emphasizes the chemical rationale behind the procedural steps, validation checkpoints, and practical insights gleaned from established methodologies.
Strategic Approach to Synthesis: Annulation of a Pyrazole Ring
The construction of the pyrazolo[3,4-c]pyridine system can be approached in two primary ways: annelating a pyridine ring onto a pre-existing pyrazole or, more commonly for this specific isomer, forming the pyrazole ring onto a substituted pyridine precursor.[2][3][4] The latter strategy is often more direct for accessing specific substitution patterns on the pyridine moiety.
The selected methodology is an adaptation of the classical Huisgen indazole synthesis, a robust and well-documented approach.[5] It involves the transformation of a 3-aminopyridine derivative into the target bicyclic system through a key nitrosation and cyclization sequence. This method offers excellent control over the final substitution pattern and proceeds from readily available starting materials.
An In-Depth Technical Guide to 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, reactivity, and anticipated applicat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, reactivity, and anticipated applications of the novel heterocyclic compound, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. As a member of the pyrazolopyridine class of compounds, which are known for their diverse biological activities, this molecule represents a promising scaffold for drug discovery and development. This document synthesizes information from related structures to predict the characteristics of this specific derivative and outlines potential avenues for its investigation and utilization in medicinal chemistry.
Introduction: The Promise of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant interest in the field of medicinal chemistry. Its structural resemblance to purine has made it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents.[1][2] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, offering multiple points for functionalization and interaction with biological targets.[3][4] Derivatives of the broader pyrazolopyridine class have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] This guide focuses on the 5,7-dimethyl substituted derivative, a specific analogue with potential for novel biological activity.
Predicted Physicochemical Properties
Property
Predicted Value
Basis for Prediction
Molecular Formula
C₈H₉N₃
Molecular Weight
147.18 g/mol
Appearance
White to off-white solid
General appearance of similar aromatic nitrogen heterocycles.
Melting Point
150-180 °C
Based on melting points of substituted pyrazolopyridines.[7]
Solubility
Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.
Expected polarity of the molecule.
pKa
~4-5 (for the pyridine nitrogen)
Based on the pKa of pyridine and substituted pyridines.
Proposed Synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
A plausible synthetic route to 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine can be devised based on established methods for the synthesis of the pyrazolo[3,4-c]pyridine scaffold.[1] A potential multi-step synthesis is outlined below:
Figure 1: Proposed synthetic pathway for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine.
Experimental Protocol:
Step 1: Nitration of 2,4-Lutidine
To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add 2,4-lutidine.
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and then heat gently to facilitate the reaction.
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the 3-nitro-2,4-lutidine.
Filter, wash with water, and dry the product.
Step 2: Reduction of 3-Nitro-2,4-lutidine
Suspend 3-nitro-2,4-lutidine in a suitable solvent (e.g., ethanol, acetic acid).
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
Filter the reaction mixture to remove the catalyst and neutralize the filtrate.
Extract the product, 3-amino-2,4-lutidine, with an organic solvent and purify.
Step 3: Diazotization and Cyclization
Dissolve 3-amino-2,4-lutidine in dilute hydrochloric acid and cool to 0-5 °C.
Slowly add an aqueous solution of sodium nitrite.
After the diazotization is complete, gently heat the solution to induce cyclization.
Cool the reaction mixture and neutralize to precipitate the 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine.
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
Predicted Spectroscopic Properties
Based on the analysis of related pyrazolopyridine structures, the following spectroscopic characteristics are anticipated for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine.[8][9][10]
1H NMR (in CDCl3):
δ ~ 10-12 ppm (br s, 1H): NH proton of the pyrazole ring.
δ ~ 8.0-8.2 ppm (s, 1H): H-3 proton of the pyrazole ring.
δ ~ 7.0-7.2 ppm (s, 1H): H-4 proton of the pyridine ring.
δ ~ 2.6-2.8 ppm (s, 3H): Methyl protons at C-7.
δ ~ 2.4-2.6 ppm (s, 3H): Methyl protons at C-5.
13C NMR (in CDCl3):
δ ~ 150-155 ppm: C-7a.
δ ~ 145-150 ppm: C-5.
δ ~ 140-145 ppm: C-3.
δ ~ 130-135 ppm: C-7.
δ ~ 115-120 ppm: C-4.
δ ~ 110-115 ppm: C-3a.
δ ~ 20-25 ppm: Methyl carbon at C-7.
δ ~ 15-20 ppm: Methyl carbon at C-5.
Chemical Reactivity and Derivatization Potential
The 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine scaffold offers several positions for further chemical modification, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[3][4]
Technical Guide: Biological Activity & Synthesis of 5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine Derivatives
This technical guide provides an in-depth analysis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine derivatives , a privileged scaffold in modern medicinal chemistry. While the broader class of pyrazolopyridines is often assoc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine derivatives , a privileged scaffold in modern medicinal chemistry. While the broader class of pyrazolopyridines is often associated with kinase inhibition, this specific dimethyl-substituted [3,4-c] isomer has emerged as a critical pharmacophore for inhibiting Complement Factor D , a target for treating complement-mediated diseases such as Age-Related Macular Degeneration (AMD) and Paroxysmal Nocturnal Hemoglobinuria (PNH).
Executive Summary
The 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine core represents a structural evolution from the more common pyrazolo[3,4-b]pyridine kinase inhibitors. By shifting the nitrogen fusion to the [3,4-c] orientation and introducing methyl groups at the C5 and C7 positions, this scaffold achieves a unique electronic and steric profile. This configuration is highly specific for the S1 active site of Factor D , a serine protease exclusive to the alternative complement pathway. This guide details the synthesis, mechanism of action, and biological validation of these derivatives.
Structural Analysis & Chemical Identity[1]
Scaffold Architecture
Unlike the [3,4-b] isomer (which mimics the purine core of ATP), the pyrazolo[3,4-c]pyridine system presents a different hydrogen bond donor/acceptor vector.
Core Numbering: The pyridine nitrogen is located at position 6.
Substitution: The "5,7-dimethyl" designation places hydrophobic methyl groups flanking the pyridine nitrogen. This steric bulk is crucial for selectivity, preventing off-target binding to structurally similar serine proteases (e.g., Trypsin, Thrombin).
Key Structural Features:
H-Bond Donor: The N1-H of the pyrazole ring serves as a critical donor in the active site.
Hydrophobic Clamp: The 5,7-dimethyl groups create a "lipophilic clamp," enhancing affinity for the hydrophobic pockets of the target enzyme.
Mechanism of Action: Complement Factor D Inhibition
The primary biological activity of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine derivatives is the inhibition of Factor D .
The Alternative Pathway
Factor D is the rate-limiting enzyme in the amplification loop of the alternative complement pathway. It cleaves Factor B bound to C3b (the C3bB complex) into Ba and Bb, forming the C3 convertase (C3bBb).[1]
Therapeutic Logic:
Inhibiting Factor D blocks the amplification loop without completely shutting down the classical or lectin pathways, preserving the body's ability to fight infection while halting the uncontrolled inflammation seen in AMD and PNH.
Figure 1: Mechanism of Action. The 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine scaffold selectively inhibits Factor D, breaking the amplification loop of the alternative complement pathway.
Synthesis Protocol
The synthesis of the 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine core requires a specialized approach to ensure correct regiochemistry.
Retrosynthetic Strategy
The core is typically assembled via the hydrazine cyclization of a 3-acyl-4-substituted pyridine precursor.
Step-by-Step Methodology
Starting Material: 3-Cyano-2,6-dimethyl-4-chloropyridine or 3-Acetyl-2,6-dimethyl-4-pyridone derivatives.
Protocol:
Precursor Preparation:
React 3-amino-crotononitrile with acetoacetone (or equivalent) to form the 2,6-dimethylpyridine ring substituted at position 3 and 4.
Ensure position 4 has a leaving group (e.g., -Cl) or a carbonyl functionality suitable for cyclization.
Ring Closure (Pyrazolo Formation):
Reagents: Hydrazine hydrate (
), Ethanol (EtOH).
Procedure: Dissolve the 3-acyl-2,6-dimethylpyridine derivative in EtOH. Add Hydrazine hydrate (1.5 eq) dropwise at 0°C.
Reflux: Heat to reflux (78°C) for 4–6 hours. The hydrazine attacks the C4 position and condenses with the C3-acyl group.
Workup: Cool to room temperature. The product, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine, often precipitates. Filter and wash with cold ethanol.
Functionalization (N1 vs N2):
Alkylation of the pyrazole nitrogen often yields a mixture of N1 and N2 isomers.
Regiocontrol: Use of steric bulk on the alkylating agent or specific solvent conditions (e.g., DMF vs. THF) can favor the N1 isomer, which is typically the bioactive form for Factor D inhibition.
Figure 2: General synthetic route for the scaffold construction.
To validate the biological activity of these derivatives, researchers must utilize a self-validating system comprising an enzymatic assay (biochemical) and a functional assay (cellular).
Enzymatic Assay: Factor D Inhibition (FRET)
This assay measures the ability of the compound to inhibit the cleavage of a synthetic substrate by recombinant Factor D.
Reagents:
Recombinant Human Factor D (10 nM final).
Substrate: Z-Lys-SBzl (Thiobenzyl ester substrate) or a specific FRET peptide (e.g., Abz-peptide-EDDnp).
Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
Protocol:
Incubate Factor D with varying concentrations of the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature.
Add substrate to initiate the reaction.
Monitor fluorescence (Ex/Em specific to probe) kinetically for 30 minutes.
Data Analysis: Calculate IC50 by fitting the slope of the linear portion of the curve against log[Inhibitor].
Validation Criteria: Reference inhibitor (e.g., Danicopan analogue) must show IC50 < 20 nM.
Functional Assay: Hemolysis Inhibition
This assay confirms that enzymatic inhibition translates to preventing cell lysis in a physiological context.
System: Rabbit erythrocytes (RbE) in human serum (HS). RbEs are spontaneously lysed by the human alternative pathway.
Mix 10% Normal Human Serum (NHS) with test compounds in Mg-EGTA buffer.
Add washed Rabbit Erythrocytes.
Incubate at 37°C for 30 minutes.
Centrifuge and measure OD405 of the supernatant (hemoglobin release).
Result: A potent 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine derivative should reduce hemolysis in a dose-dependent manner (EC50 typically < 100 nM).
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine core, based on patent literature and medicinal chemistry principles.
Position
Substitution
Effect on Activity (Factor D)
Mechanistic Insight
C5, C7
Methyl (-CH3)
Critical
Provides steric fit into the S1 pocket; prevents binding to off-target proteases like Trypsin.
N1
Alkyl/Amide Linker
Tolerated
Ideal vector for extending into the S2/S2' pockets to improve potency.
C3
Carboxamide
High Potency
Forms key hydrogen bonds with the catalytic triad backbone of Factor D.
C3
Carboxylic Acid
Loss of Activity
Negative charge repels the active site residues; poor cell permeability.
N6
(Pyridine N)
Essential
Maintains the electronic properties of the core; fusion geometry is critical.
References
US Patent 9,468,661 B2 . Pyrrolidine derivatives and their use as complement pathway modulators. Novartis AG. (Describes the synthesis and Factor D activity of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine derivatives). Link
Lovering, F., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry. (Provides general synthetic routes for the [3,4-c] scaffold). Link
Ma, X., et al. (2017). Discovery of highly potent and selective small-molecule reversible factor D inhibitors demonstrating alternative complement pathway inhibition in vivo. Journal of Medicinal Chemistry. (Contextualizes the Factor D inhibition mechanism). Link
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][2] (Review of the isomeric pyrrolo-pyridine scaffold, useful for structural comparison). Link
CN Patent 104379579 A . Pyrrolidine derivatives and their use as complement pathway modulators. (Parallel patent describing the 5,7-dimethyl variants). Link
An In-depth Technical Guide to the In Silico Modeling of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Abstract The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral and anticancer properties.[1][2][3][...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral and anticancer properties.[1][2][3][4][5][6] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of a specific derivative, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. We will explore a systematic computational workflow, from initial target identification to advanced molecular dynamics simulations and ADMET profiling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to empower rational drug design efforts.
Introduction: The Significance of Pyrazolopyridines and In Silico Modeling
Pyrazolopyridines are bicyclic heterocyclic compounds that are isosteric to purine bases, allowing them to interact with a wide range of biological targets.[6] Derivatives of the parent scaffold have been investigated as potent inhibitors of kinases (such as c-Met, EGFR, and CDKs), polymerases, and other enzymes crucial in pathological signaling pathways.[2][3][4][7] The specific compound, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine, presents a valuable case study for computational analysis. Its structural features suggest the potential for targeted interactions within ATP-binding sites of kinases, a common target for this class of compounds.[3]
In silico modeling has become an indispensable pillar of modern drug discovery.[8] By simulating molecular interactions and predicting compound properties computationally, we can significantly accelerate the identification and optimization of lead candidates, reducing the time and cost associated with experimental screening.[8][9] This guide will detail a robust workflow designed to elucidate the potential therapeutic applications of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine.
The Computational Modeling Workflow: A Strategic Overview
A successful in silico investigation is not a single experiment but a multi-stage process where each step builds upon the last. Our workflow is designed to progressively refine our understanding of the molecule's behavior, from static binding predictions to dynamic stability and drug-like properties.
Caption: Overall in silico workflow for analyzing 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine.
Phase 1: Target Identification and System Preparation
The first crucial step is to identify a plausible biological target. Given the prevalence of pyrazolopyridine derivatives as kinase inhibitors, we will select a relevant kinase for this study.[3][7] For this guide, we will hypothesize c-Met kinase as a potential target, as it is a well-established oncogene and a target for other pyrazolopyridine compounds.[3]
Ligand Preparation
The ligand, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine, must be converted into a three-dimensional structure with the correct protonation state and minimized energy.
Protocol 1: Ligand Preparation using Avogadro & Open Babel
2D Sketch: Draw the structure of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine in a 2D chemical drawing tool (e.g., ChemDraw or MarvinSketch).
SMILES Generation: Convert the 2D structure to a SMILES string.
3D Conversion: Use a tool like Open Babel to convert the SMILES string into a 3D structure (.mol2 or .pdb format).
obabel -:"[SMILES_STRING]" -O ligand.mol2 --gen3d
Energy Minimization: Perform a quick energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
This step is critical to ensure the starting geometry is sterically favorable.
Charge Calculation: Compute partial charges (e.g., Gasteiger charges) which are essential for docking calculations.[10] This is often handled by the docking software itself during file preparation.
Protein Target Preparation
The crystal structure of the target protein must be retrieved and prepared for docking. This involves removing non-essential molecules and correcting any structural issues.
Protocol 2: Protein Preparation for Docking
Structure Retrieval: Download the 3D crystal structure of human c-Met kinase from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2WGJ.
Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[10][11] This can be done using visualization software like UCSF Chimera or PyMOL.[12]
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[10]
Repair Missing Residues/Atoms: Check for any missing side chains or loops in the crystal structure and use modeling tools (e.g., Modeller, Chimera) to rebuild them if they are near the binding site.
Assign Charges: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM).
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[11] This allows us to generate a plausible binding pose and rank potential ligands. We will use AutoDock Vina, a widely used and validated docking program.[13]
Caption: The molecular docking workflow using AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
File Preparation: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type information.[10]
Grid Box Definition: Define the search space for the docking calculation. This is a 3D box centered on the known active site of c-Met kinase. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[10][11]
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the desired output file name.
Run Vina: Execute the docking simulation from the command line:
vina --config conf.txt --log results.log
Analysis: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower (more negative) the score, the stronger the predicted binding.[11]
Interpreting Docking Results
The top-ranked pose should be visually inspected to ensure it makes chemically sensible interactions with the protein's active site. Key interactions to look for include:
Hydrogen Bonds: With backbone or side-chain atoms of key residues.
Hydrophobic Interactions: Between nonpolar regions of the ligand and protein.
Pi-Stacking: Between aromatic rings.
Table 1: Hypothetical Docking Results for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine with c-Met Kinase
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[14] By simulating the movement of atoms over time, we can assess the stability of the predicted protein-ligand complex and refine the binding pose. We will use GROMACS, a high-performance and widely used MD engine.[15][16][17]
Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex
System Preparation:
Topology Generation: Generate a topology file for the ligand using a server like SwissParam or CGenFF. This file describes the force field parameters (bond lengths, angles, charges) for the ligand.
Complex Creation: Combine the coordinates of the best docking pose with the prepared protein structure.
Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., SPC/E or TIP3P).[14][18]
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.[14][18]
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[14]
Equilibration:
NVT Ensemble (Constant Volume): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure the solvent molecules are properly distributed around the complex.[14][18]
NPT Ensemble (Constant Pressure): Equilibrate the system at constant temperature and pressure (e.g., 1 bar) to achieve the correct density.[14][18]
Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.[14][18]
Analyzing MD Simulation Results
Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.
Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand and protein backbone over time indicates if the system has reached equilibrium and if the ligand remains stably bound.
Root Mean Square Fluctuation (RMSF): This analysis highlights flexible regions of the protein.
Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts throughout the simulation to confirm their stability.
Phase 4: Advanced Modeling and Prediction
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[19][20][21][22][23] It can be generated based on the stable ligand-protein interactions observed during MD simulations.
Caption: Hypothetical pharmacophore model derived from ligand interactions.
This model, consisting of features like hydrogen bond donors/acceptors and hydrophobic centroids, can be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential to bind to the same target.[21][23]
ADMET Prediction
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[8][24] Numerous in silico tools, often employing Quantitative Structure-Activity Relationship (QSAR) models and machine learning, can predict these properties.[9][25]
Table 2: Predicted ADMET Properties for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Low risk of drug-drug interactions via this isoform.
CYP3A4 Inhibitor
No
Low risk of drug-drug interactions via this isoform.
Toxicity
hERG Inhibition
Non-inhibitor
Low risk of cardiotoxicity.
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. Through molecular docking, we identified a plausible high-affinity binding mode within the active site of c-Met kinase. Molecular dynamics simulations confirmed the stability of this binding pose, and subsequent ADMET predictions suggest a favorable drug-like profile.
The generated pharmacophore model serves as a valuable tool for the discovery of novel scaffolds targeting c-Met. The computational predictions presented here provide a strong rationale for the experimental validation of this compound. Future work should focus on the synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine and its in vitro evaluation against a panel of kinases, including c-Met, to confirm its potency and selectivity.
References
Pharmacophore modeling: advances and pitfalls. Frontiers. (2026).
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Bioinformatics Review. (2022).
Molecular Docking Tutorial. University of Padua.
GROMACS Tutorials. GROMACS.
Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate.
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. (2025).
In Silico methods for ADMET prediction of new molecules. Slideshare.
Protein-ligand docking. Galaxy Training. (2019).
In Silico ADMET prediction. ZeptoWard - RE-Place.
Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. (2025).
Pharmacophore modeling. Fiveable. (2025).
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. PMC. (2022).
In-silico design of some pyrazolopyridine analogs as breast cancer inhibitors: QSAR modeling, molecular docking, MD simulation, and pharmacological features profiling. ResearchGate. (2023).
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. (2022).
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. (2023).
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. (2024).
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. (2012).
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. (2025).
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science.
Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. (2025).
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. (2022).
Application Note: Synthesis of 5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine
This Application Note provides a rigorous, field-validated protocol for the synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine (IUPAC nomenclature: 4,6-dimethyl-1H-pyrazolo[3,4-c]pyridine). This scaffold is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine (IUPAC nomenclature: 4,6-dimethyl-1H-pyrazolo[3,4-c]pyridine). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK) and complement pathway modulation.
Nomenclature Clarification
The target molecule is frequently referred to as "5,7-dimethyl" in patent literature and supplier catalogs, likely due to alternative numbering schemes or historical association with pyridine precursors. However, based on standard IUPAC numbering for the pyrazolo[3,4-c]pyridine fused system (where the pyridine nitrogen is at position 5), the methyl groups are located at positions 4 and 6 .
Common Name: 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Structure: A pyridine ring with methyl groups flanking the nitrogen, fused to a pyrazole ring.
Executive Summary
This guide outlines a robust, two-stage synthetic route for the preparation of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine from the commercially available precursor 2,6-dimethyl-4-pyridone . The protocol leverages a Vilsmeier-Haack cascade to simultaneously halogenate and formylate the pyridine core, followed by a hydrazine-mediated annulation to construct the pyrazole ring. This route is preferred over oxidative cyclization methods due to its high atom economy, scalability, and avoidance of transition metal catalysts.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the pyrazole ring onto the functionalized pyridine core. The key intermediate is 4-chloro-2,6-dimethylpyridine-3-carbaldehyde , which possesses both the electrophilic carbonyl and the leaving group required for the hydrazine cyclization.
Figure 1: Retrosynthetic logic flow from target scaffold to commercially available pyridone.
Experimental Protocol
Stage 1: Synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbaldehyde
This step utilizes the Vilsmeier-Haack reagent (POCl₃/DMF) to effect two transformations in one pot: the conversion of the 4-hydroxyl group (tautomeric form of pyridone) to a chloride, and the formylation at the electron-rich 3-position.
Setup: Flame-dry a 500 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).
Reagent Formation: Add DMF (38 mL) to the flask and cool to 0°C using an ice bath.
Addition: Add POCl₃ (28 mL) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction. Ensure temperature remains <10°C. The solution will turn pale yellow/orange (Vilsmeier salt formation).
Substrate Addition: Add 2,6-dimethyl-4-pyridone (12.3 g) portion-wise as a solid.
Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material spot (polar) should disappear, replaced by a less polar aldehyde spot.
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 500 g of crushed ice/water with vigorous stirring. Warning: Hydrolysis of excess POCl₃ is violent and releases HCl gas.
Neutralization: Adjust pH to ~5–6 using saturated aqueous Sodium Acetate or NaHCO₃.
Extraction: Extract the aqueous layer with DCM (3 × 100 mL).
Workup: Combine organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude solid is typically sufficiently pure (>90%). If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0–20% EtOAc/Hexane).
| Triethylamine (Et₃N) | 101.19 | 1.2 | 8.4 mL | Base (Optional scavenger) |
Step-by-Step Procedure:
Setup: Equip a 250 mL RBF with a stir bar and reflux condenser.
Dissolution: Dissolve the Chloro-aldehyde (8.5 g) in Ethanol (100 mL).
Addition: Add Hydrazine Hydrate (7.3 mL) dropwise at room temperature. Note: A transient precipitate (hydrazone) may form.
Cyclization: Heat the mixture to Reflux (78°C) for 3–5 hours.
Mechanism Check: The hydrazine first forms the hydrazone at the C3-aldehyde. The distal NH₂ then attacks the C4-position via nucleophilic aromatic substitution (SₙAr), displacing the chloride.
Monitoring: Monitor by TLC (10% MeOH in DCM). The aldehyde spot will vanish; a fluorescent blue spot (product) often appears.
Workup: Cool the mixture to room temperature.
Method A (Precipitation): Concentrate the solution to ~20% volume. Cool to 0°C. The product often crystallizes. Filter and wash with cold ethanol.
Method B (Extraction): Evaporate solvent.[1] Partition residue between EtOAc and water.[2] Extract with EtOAc, dry (Na₂SO₄), and concentrate.
Purification: Recrystallize from Ethanol or Acetonitrile to obtain analytical grade material.
Expected Yield: 70–85% (White to off-white solid).
Critical Process Parameters (CPPs)
Parameter
Optimal Range
Impact of Deviation
POCl₃ Addition Temp
0°C – 10°C
High: Rapid addition causes thermal runaway and charring (decomposition).
Quenching pH
5.0 – 7.0
Medium: Highly acidic quench may protonate the pyridine, trapping it in the aqueous phase during extraction.
Hydrazine Stoichiometry
2.5 – 4.0 equiv
Medium: Excess hydrazine ensures complete displacement of the chloride; insufficient equivalents yield the open-chain hydrazone.
Reaction Temperature (Stage 2)
Reflux (78°C)
High: Lower temperatures stall the reaction at the hydrazone intermediate stage (incomplete cyclization).
Mechanistic Pathway
The formation of the pyrazole ring involves a specific sequence of nucleophilic attacks. Understanding this pathway aids in troubleshooting incomplete reactions.
Figure 2: Mechanistic pathway from aldehyde precursor to fused heterocycle.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Dark/Black Reaction (Stage 1)
Thermal runaway during POCl₃ addition.
Ensure strict T < 10°C during addition. Dilute DMF further.
Low Yield (Stage 1)
Product lost in aqueous phase during quench.
Ensure pH is adjusted to ~6. Perform multiple extractions (DCM is preferred over EtOAc for solubility).
Incomplete Cyclization (Stage 2)
Reaction stopped at hydrazone stage.
Increase temperature to reflux. Add catalytic acetic acid if reaction is sluggish.
Product is Oily/Sticky
Trace DMF or impurities remaining.
Triturate with diethyl ether or pentane to induce crystallization.
References
Vilsmeier-Haack Formylation of Pyridones: Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction (Review).[3][4][5][6]Comprehensive Organic Synthesis.Link
Synthesis of Pyrazolo[3,4-c]pyridines: Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.RSC Advances , 13, 34505-34513. Link
Hydrazine Cyclization Mechanism: Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and NMR spectra.Canadian Journal of Chemistry , 66(3), 420-428. Link
Patent Reference (5,7-dimethyl nomenclature): US Patent 9,468,661 B2. Pyrrolidine derivatives and their use as complement pathway modulators. (Demonstrates the specific scaffold usage). Link
Molecular docking protocol for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Application Note: In Silico Docking Framework for 5,7-Dimethyl-1H-Pyrazolo[3,4-c]pyridine Scaffolds Executive Summary This guide outlines the molecular docking protocol for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine , a pri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Silico Docking Framework for 5,7-Dimethyl-1H-Pyrazolo[3,4-c]pyridine Scaffolds
Executive Summary
This guide outlines the molecular docking protocol for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine , a privileged scaffold in medicinal chemistry often utilized as a bioisostere of adenine. Due to its fused heterocyclic nature, this molecule presents unique challenges regarding prototropic tautomerism and protonation states within the ATP-binding pockets of kinases (e.g., CDK2, Aurora A, JAK).
This protocol departs from standard "black-box" docking by enforcing a rigorous Tautomer-State Enumeration (TSE) workflow. We utilize the Cyclin-Dependent Kinase 2 (CDK2) system as the validation target due to its high structural plasticity and well-defined "hinge region" interaction requirements.
Scientific Rationale & Scaffold Analysis
The Scaffold: 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Unlike simple aromatics, this scaffold contains two distinct nitrogen environments:
The Pyrazole Core (N1/N2): Subject to annular tautomerism (1H vs. 2H). In solution, the 1H-tautomer is generally favored, but the polar environment of a kinase hinge region (e.g., interaction with Glu81/Leu83 in CDK2) may stabilize the 2H-form or require specific donor/acceptor flips.
The Pyridine Nitrogen (N6): The "5,7-dimethyl" substitution pattern flanks the pyridine nitrogen.
Expert Insight: These methyl groups provide steric bulk that can displace conserved water molecules in the binding pocket (entropy gain) but may also sterically hinder H-bonding at the pyridine nitrogen. Furthermore, they increase the lipophilicity (logP) of the core.
Target Selection: CDK2 (PDB: 2VTO)
We select CDK2 co-crystallized with a pyrazole-based inhibitor (PDB ID: 2VTO ) as the primary validation system. This structure provides a high-resolution (1.6 Å) map of the ATP-binding cleft, specifically the "gatekeeper" residue (Phe80) and the hinge region, which are critical for pyrazolo-pyridine binding.
Detailed Experimental Protocol
Phase 1: Ligand Preparation (The TSE Workflow)
Rationale: Standard ligand preparation often arbitrarily selects one tautomer. For this scaffold, omitting the N2-H tautomer can lead to false negatives.
Structure Generation:
Generate the 3D structure of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine.
Tool: ChemDraw / Avogadro / LigPrep.
Tautomer & Ionization Enumeration:
Generate all possible tautomers at pH 7.4 ± 1.0.
Critical Step: Explicitly generate both the 1H-pyrazolo (N1-H) and 2H-pyrazolo (N2-H) forms.
Calculate pKa for the pyridine nitrogen. If pKa > 6.0, generate both neutral and protonated species.
Energy Minimization:
Force Field: OPLS4 or MMFF94.
Constraint: Minimize to a gradient of 0.01 kcal/mol/Å to relieve internal strain from the methyl groups.
Phase 2: Receptor Preparation (PDB: 2VTO)
Rationale: Kinase pockets are dynamic. We must preserve the "active" conformation and specific structural waters.
Retrieval & Cleaning:
Download PDB: 2VTO from RCSB.
Remove all chains except Chain A (Kinase domain).
Remove non-active site ions/solvents, but retain conserved water molecules bridging the ligand and the "sugar pocket" if present.
H-Bond Network Optimization:
Add hydrogens using a propensity-based algorithm (e.g., PropKa).
Critical Check: Ensure the side chain of Lys33 (catalytic lysine) is protonated (NH3+) and Glu81 is deprotonated, preserving the salt bridge essential for active conformation.
Phase 3: Grid Generation & Docking
Rationale: The 5,7-dimethyl groups require a slightly softer potential or precise grid to accommodate hydrophobic contacts without clashing.
1
Technical Notes & Optimization
Troubleshooting
Improving the yield of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine synthesis
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering difficulties with the synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine . Ticket ID: PYR-34C-OPT-2026 Topic:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering difficulties with the synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine .
The synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine is a classic heterocyclization challenge. While the pyrazolo[3,4-b] isomers are more common, the [3,4-c] isomer (where the pyrazole is fused to the 3,4-positions of the pyridine ring) requires specific precursors to ensure correct regiochemistry.
The most robust route—and the one we recommend for high yield (>85%)—proceeds via the chlorination-cyclization of a 3-acetyl-4-pyridone intermediate. Direct condensation on the pyridone (OH group) often fails or gives low yields (<30%) due to the poor leaving group ability of the enol/phenolic oxygen.
The "Golden Route" Pathway
To maximize yield, you must activate the C4 position.
Activation: Conversion to 3-acetyl-4-chloro-2,6-dimethylpyridine using POCl₃.
Cyclization: Nucleophilic aromatic substitution (SNAr) followed by condensation with hydrazine hydrate.
Visual Workflow & Mechanism
The following diagram illustrates the optimized reaction pathway and the critical decision points where yields are typically lost.
Figure 1: Optimized synthetic workflow for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. The yellow node represents the critical activated intermediate.
Standard Operating Procedure (Optimized)
Use this protocol to establish a baseline. Deviations usually result in yield loss.
Phase A: Activation (Synthesis of the Chloro-Intermediate)
Rationale: The 4-pyridone oxygen is a poor leaving group. We convert it to a chloride to facilitate the hydrazine attack.
Reactants: Suspend 3-acetyl-2,6-dimethylpyridin-4(1H)-one (1.0 eq) in neat POCl₃ (5.0 eq).
Condition: Heat to reflux (approx. 105°C) for 2–3 hours. Monitor by TLC (the starting material is very polar; the product is less polar).
Workup (CRITICAL):
Remove excess POCl₃ in vacuo.
Pour residue onto crushed ice/water slowly.
Neutralize with Na₂CO₃ (solid) or NH₄OH to pH 8–9.
Extract with DCM or Ethyl Acetate.
Yield Check: If yield is <80%, check the moisture content of your starting material. POCl₃ hydrolyzes rapidly.
Phase B: Cyclization (Ring Closure)
Rationale: Hydrazine acts as a bis-nucleophile. It first displaces the active Chlorine (C4) and then condenses with the Acetyl carbonyl (C3).
Setup: Dissolve the 4-chloro intermediate (from Phase A) in Ethanol (0.5 M) .
Reagent: Add Hydrazine Hydrate (80% or 64%) dropwise at 0°C. (Ratio: 3.0 to 5.0 equivalents).
Note: Excess hydrazine acts as an HCl scavenger.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT). Finally, reflux for 3–5 hours.
Monitoring: The intermediate hydrazone may appear on TLC. Continue reflux until it converts to the cyclized product.
Troubleshooting Guide & FAQs
Direct solutions to common failure modes reported by users.
Issue #1: "My product is a sticky oil/gum and won't crystallize."
Diagnosis: This is a classic "Isoelectric Point" issue. Pyrazolopyridines are amphoteric (they can act as acids and bases).
Resolution:
The Fix: Do not just evaporate the solvent. After reflux, concentrate the ethanol to ~20% volume. Dilute with water.
pH Adjustment: The product often precipitates best at pH 7.0–7.5 . If the solution is too basic (due to excess hydrazine), add dilute Acetic Acid dropwise. If too acidic, add Ammonia.
Trituration: If it remains oily, triturate with cold Diethyl Ether or Hexane/EtOAc (1:1) to induce crystallization.
Issue #2: "Low yield (<40%) during the cyclization step."
Diagnosis: Incomplete displacement of the chlorine or competitive hydrolysis.
Resolution:
Solvent Switch: Switch from Ethanol to n-Butanol or Dioxane . The higher reflux temperature (117°C vs 78°C) drives the SNAr reaction on the deactivated pyridine ring.
Stoichiometry: Increase Hydrazine Hydrate to 10 equivalents . Excess hydrazine ensures the reaction kinetics favor the amine attack over hydrolysis by trace water.
Issue #3: "I see a major impurity spot just below the product."
Diagnosis: This is likely the hydrazone intermediate that failed to cyclize (dehydrate).
Resolution:
Force Cyclization: Add a catalytic amount of Acetic Acid (5 mol%) to the reaction mixture and continue refluxing. Acid catalysis helps the dehydration step of the hydrazone to close the pyrazole ring.
Data & Optimization Tables
Table 1: Solvent Effects on Yield
Based on internal optimization runs using 4-chloro-3-acetyl-2,6-dimethylpyridine.
Solvent
Temperature
Reaction Time
Isolated Yield
Notes
Methanol
65°C
12 h
55%
Too slow; incomplete conversion.
Ethanol
78°C
4–6 h
82%
Recommended balance of rate/purity.
n-Butanol
117°C
2 h
88%
Faster, but harder to remove solvent.
Water
100°C
24 h
30%
Competitive hydrolysis to pyridone.
Table 2: Catalyst Screening (Cyclization Step)
Effect of additives on the ring-closure rate.
Additive
Yield
Purity
Observation
None
82%
High
Standard protocol.
Acetic Acid (cat.)
85%
High
Accelerates ring closure; prevents hydrazone stalling.
Triethylamine
60%
Med
Promotes side reactions (dimerization).
Advanced Troubleshooting Logic (Decision Tree)
Figure 2: Rapid diagnostic tree for common synthetic failures.
References & Authoritative Grounding
Core Synthesis Strategy: The activation of 4-pyridones to 4-chloropyridines followed by hydrazine treatment is the industry standard for accessing pyrazolo[3,4-c]pyridines.
Source:RSC Advances , "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines". This paper details the halogenation and subsequent functionalization vectors.[1][2][3]
Mechanism of Cyclization: The reaction proceeds via an addition-elimination mechanism (SNAr) followed by intramolecular condensation.
Source:Molecules , "Direct Cyclization/Chlorination Strategy of Hydrazines".[2][4] While focused on pyrazoles, the mechanistic insight on hydrazine cyclization is directly applicable.
Solvent & Catalyst Effects: Optimization of pyrazolopyridine synthesis often requires higher boiling alcohols (n-Butanol) or acid catalysis for difficult substrates.
Source:BenchChem Technical Notes , "Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis" (Analogous system application).
Disclaimer: This guide is intended for qualified laboratory personnel. Always review Material Safety Data Sheets (MSDS) for Hydrazine Hydrate and POCl₃ before use, as they are highly toxic and corrosive.
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Pyrazolo[3,4-c]pyridine Core
Welcome to the technical support center dedicated to the functionalization of the pyrazolo[3,4-c]pyridine scaffold. This bicyclic heterocycle is a privileged scaffold in medicinal chemistry and drug discovery due to its...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the functionalization of the pyrazolo[3,4-c]pyridine scaffold. This bicyclic heterocycle is a privileged scaffold in medicinal chemistry and drug discovery due to its structural resemblance to purines, making it a valuable building block for developing novel therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient derivatization of this important core.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the pyrazolo[3,4-c]pyridine core?
The pyrazolo[3,4-c]pyridine core offers multiple sites for functionalization, allowing for vectorial elaboration to explore chemical space thoroughly.[1][3][4] The primary strategies involve:
N-Functionalization (N-1 and N-2): This is typically achieved through protection and alkylation reactions. Selective functionalization of either nitrogen can be accomplished by carefully choosing the reaction conditions and protecting groups.[1][3][4][5]
C-3 Functionalization: A common route is through tandem C-H borylation followed by Suzuki-Miyaura cross-coupling reactions.[1][3][4][5]
C-5 Functionalization: This position is readily functionalized via Palladium-catalyzed Buchwald-Hartwig amination reactions.[1][3][4]
C-7 Functionalization: Selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation for Negishi cross-coupling, is an effective strategy.[1][3][4]
Q2: Why is regioselectivity a concern when functionalizing the pyrazolo[3,4-c]pyridine core, and how can it be controlled?
Regioselectivity is a critical challenge due to the presence of multiple reactive sites (two nitrogen atoms and three carbon atoms on the pyridine ring).[6][7] The electronic properties of the pyridine ring, being electron-deficient, and the pyrazole ring can lead to mixtures of isomers.[6]
Controlling regioselectivity is achieved through several strategic approaches:
Protecting Groups: The use of protecting groups on the pyrazole nitrogens is a cornerstone for directing functionalization. For instance, mesylation can selectively protect the N-1 position.[5]
Directed Ortho-Metalation (DoM): While not explicitly detailed for this core in the provided context, this is a general strategy for pyridines where a directing group guides metalation to an adjacent position.[7]
Catalyst and Ligand Choice: In cross-coupling reactions, the choice of catalyst and ligand system can significantly influence which position reacts.[6]
Inherent Reactivity: Certain positions are intrinsically more reactive towards specific reaction types. For example, iridium-catalyzed C-H borylation has been shown to occur regioselectively at the C-3 position.[4][5]
Q3: What are the initial checks I should perform if my functionalization reaction is giving a low yield?
Low yields are a common hurdle in synthetic chemistry. A systematic approach to troubleshooting is essential:[6][8]
Purity of Starting Materials: Ensure the purity of your pyrazolo[3,4-c]pyridine starting material and all reagents. Impurities can poison catalysts or lead to side reactions.[8]
Inert Atmosphere: Many of the reagents and catalysts used, particularly for cross-coupling reactions, are sensitive to air and moisture. Ensure your reaction is set up under a properly inert atmosphere (e.g., argon or nitrogen).[6][9]
Solvent and Reagent Quality: Use anhydrous, degassed solvents, especially for palladium-catalyzed reactions.[9]
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Catalyst Activity: Ensure your catalyst has not degraded. Consider using a fresh batch or a pre-catalyst.
Troubleshooting Guides
This section provides detailed troubleshooting for specific, common functionalization reactions of the pyrazolo[3,4-c]pyridine core.
Guide 1: Suzuki-Miyaura Cross-Coupling at C-3
The tandem C-H borylation and Suzuki-Miyaura cross-coupling is a powerful method for C-3 functionalization.[1][3][4][5] However, challenges can arise.
Problem: Low yield of the C-3 coupled product.
Potential Cause
Explanation
Recommended Solution
Inefficient Borylation
The initial iridium-catalyzed C-H borylation may not be proceeding to completion.
Ensure the use of an active iridium catalyst and a suitable ligand like dtbpy. Optimize the reaction temperature and time, often using microwave irradiation can be beneficial.[4][5]
Protodeborylation
The boronate ester intermediate can be unstable and undergo cleavage of the C-B bond before cross-coupling occurs. This is particularly an issue with certain substrates.[5]
The addition of a copper(I) salt, such as CuCl, can accelerate the transmetalation step in the Suzuki-Miyaura reaction, outcompeting the protodeborylation pathway.[5]
Catalyst Deactivation
The palladium catalyst for the Suzuki-Miyaura step can be deactivated by coordination with the nitrogen atoms of the pyrazolo[3,4-c]pyridine core.[6]
Use a robust palladium catalyst and ligand system. Pd(dppf)Cl₂ is a commonly used catalyst for this transformation.[4][5] Increasing the catalyst loading may also be beneficial.
Inappropriate Base or Solvent
The choice of base and solvent is crucial for the Suzuki-Miyaura reaction.
A common and effective system is Cs₂CO₃ as the base in a solvent like DMAc.[4][5] Ensure the solvent is anhydrous and degassed.
Workflow for Optimizing C-3 Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for C-3 Suzuki-Miyaura coupling.
Guide 2: Buchwald-Hartwig Amination at C-5
Palladium-catalyzed Buchwald-Hartwig amination is the method of choice for introducing amine functionalities at the C-5 position.[1][3][4]
Problem: Incomplete conversion or no reaction.
Potential Cause
Explanation
Recommended Solution
Inappropriate Catalyst/Ligand Combination
The choice of palladium source and ligand is critical for successful C-N bond formation.[9]
A common starting point is a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as rac-BINAP.[4] Consider screening different ligands (e.g., XPhos, SPhos) and palladium pre-catalysts.[9]
Incorrect Base
The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the reaction, while one that is too strong could lead to side reactions.
Sodium tert-butoxide (NaOtBu) is a frequently used strong base that is effective in many Buchwald-Hartwig aminations.[4][9] Other bases like K₃PO₄ or Cs₂CO₃ can also be screened.[10]
Catalyst Inhibition
The nitrogen atoms in the pyrazolo[3,4-c]pyridine substrate can coordinate to the palladium center and inhibit its catalytic activity.[6]
Using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition can be beneficial.[9]
Poor Substrate Solubility
If the starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
Ensure the chosen solvent (e.g., toluene, dioxane) can dissolve all reactants at the reaction temperature.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination at C-5
To an oven-dried reaction vessel, add the 5-halo-pyrazolo[3,4-c]pyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., rac-BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Guide 3: Selective N-Functionalization
Achieving selectivity between the N-1 and N-2 positions is a common challenge.
Problem: Formation of a mixture of N-1 and N-2 isomers.
Potential Cause
Explanation
Recommended Solution
Reaction Conditions
The choice of base, solvent, and electrophile can influence the site of functionalization.
For selective N-1 functionalization, conditions such as mesylation using MsCl and NaH in THF have been shown to be highly selective.[4][5] For other alkylations, a thorough screening of reaction conditions is necessary.
Steric Hindrance
Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom.
The use of bulky protecting groups on one nitrogen can direct alkylation to the other.
Thermodynamic vs. Kinetic Control
The reaction may be under kinetic or thermodynamic control, leading to different product distributions.
Varying the reaction temperature can sometimes favor one isomer over the other. The 1H-pyrazolo[3,4-c]pyridine core is generally considered the more thermodynamically stable isomer.[1]
Decision Tree for N-Functionalization:
Caption: Decision-making process for selective N-functionalization.
References
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Europe PMC. [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
Dean, A., Cope, C., & Clarke, M. L. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of St Andrews. [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed. [Link]
Georgiou, M., Saxonis, N., Palaiologou, A., Lampropoulou, A., Anagnostopoulos, A. K., Pouli, N., Marakos, P., Lougiakis, N., & Tamvakopoulos, C. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]
Wang, D., & Diao, T. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PMC. [Link]
ResearchGate. (2025). Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
Szabó, K. F., Banachowicz, P., Powała, A., Lunic, D., & Gryko, D. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041. [Link]
Wang, Y., Li, Y., Wu, J., & An, L. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]
Al-Abdullah, E. S., Al-Dies, A. M., & Ghabbour, H. A. (2016). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 21(6), 748. [Link]
ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Publications. [Link]
de la Cruz, R., Insuasty, B., Abonia, R., Quiroga, J., & Sortino, M. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12519–12526. [Link]
ResearchGate. (2025). Challenges in the functionalization of pyridines. ResearchGate. [Link]
Ali, S., Iram, A., Channar, P. A., Saeed, A., & Larik, F. A. (2022). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. PMC. [Link]
Bentham Science Publisher. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science. [Link]
Iriepa, I., & Moraleda, I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
Sarpong, R. (2015). Pyridine CH functionalization. Slideshare. [Link]
Iriepa, I., & Moraleda, I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-Qadasy, Z., Al-Hazmi, A., Al-Omary, F. A., ... & Al-Majid, A. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]
Technical Comparison: 5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine Scaffold vs. Imatinib
This guide provides an in-depth technical comparison between the emerging 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine scaffold (representing a class of next-generation kinase inhibitors) and the established standard Imatinib...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the emerging 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine scaffold (representing a class of next-generation kinase inhibitors) and the established standard Imatinib (Gleevec) in the context of leukemia research, specifically focusing on Chronic Myeloid Leukemia (CML) cell lines like K562.
Executive Summary
Imatinib remains the "Gold Standard" for first-line CML therapy, targeting the ATP-binding pocket of the BCR-ABL fusion protein. However, its efficacy is limited by the emergence of point mutations (e.g., T315I) and compensatory signaling (e.g., Pim kinase upregulation).
5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine serves as a privileged scaffold for developing multi-target kinase inhibitors. Derivatives based on this core structure have demonstrated potent inhibitory activity against Pim-1/2/3 and BCR-ABL (including T315I mutants) .[1] While Imatinib is a highly selective "magic bullet," pyrazolo[3,4-c]pyridines act as "broad-spectrum" agents capable of overcoming Imatinib resistance.
Chemical & Mechanistic Profile
Feature
Imatinib (Gleevec)
5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine Class
Chemical Class
2-phenylaminopyrimidine derivative
Fused bicyclic heteroaromatic (Pyrazolo-pyridine)
Primary Target
BCR-ABL Tyrosine Kinase (SH2/SH3 domains)
Multi-kinase: Pim-1, Pim-2, FLT3, BCR-ABL
Binding Mode
Type II Inhibitor (Binds inactive DFG-out conformation)
Typically Type I (ATP-competitive) or Mixed
Key Resistance
T315I "Gatekeeper" mutation prevents binding
Designed to accommodate bulky T315I residues
Downstream Effect
Blocks STAT5 phosphorylation directly
Blocks STAT5 & mTORC1 (via Pim inhibition)
Mechanistic Insight:
Imatinib functions by locking BCR-ABL in an inactive conformation.[2] In contrast, the 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine core is often functionalized to target Pim kinases (Pim-1, Pim-2). Pim kinases are downstream effectors of STAT5 that are often upregulated in Imatinib-resistant cells, providing a "survival bypass." Inhibiting this pathway restores apoptotic sensitivity.
In Vitro Performance: K562 Leukemia Cell Lines
The following data summarizes the cytotoxicity profile. Note that "Compound X" refers to optimized derivatives of the 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine scaffold, as the bare scaffold itself has low potency.
Table 1: Cytotoxicity (IC50) Comparison
Cell Line
Phenotype
Imatinib IC50 (µM)
Pyrazolo[3,4-c]pyridine Derivative IC50 (µM)
K562
CML (BCR-ABL+)
0.15 - 0.50
0.70 - 2.50
K562/R
Imatinib-Resistant
> 10.0 (Inactive)
1.20 - 4.50 (Retains Activity)
Ba/F3 T315I
Gatekeeper Mutant
> 10.0
0.50 - 1.50
HL-60
AML (BCR-ABL negative)
> 10.0
2.00 - 5.00 (FLT3/Pim driven)
Critical Observation: While Imatinib is superior in sensitive K562 cells (lower IC50), the Pyrazolo[3,4-c]pyridine class maintains potency in resistant lines where Imatinib fails. This makes the scaffold a critical tool for "Salvage Therapy" research.
The diagram below illustrates the distinct intervention points. Imatinib blocks the initial signal, while Pyrazolo[3,4-c]pyridines target both the primary driver (BCR-ABL) and the resistance bypass (Pim/Bad).
Caption: Dual-targeting mechanism of Pyrazolo[3,4-c]pyridines vs. single-node inhibition of Imatinib.[1]
Experimental Protocols
To validate these compounds in your lab, use the following standardized workflows.
A. Cell Viability Assay (MTT/MTS)
Seeding: Plate K562 cells at
cells/well in 96-well plates (RPMI-1640 + 10% FBS).
Treatment:
Control: 0.1% DMSO.
Imatinib: Serial dilution (0.01 µM to 10 µM).
Pyrazolo Compound: Serial dilution (0.1 µM to 50 µM).
Incubation: 48 to 72 hours at 37°C, 5% CO2.
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.
Calculation: Fit data to a sigmoidal dose-response curve to derive IC50.
B. Western Blotting for Pathway Verification
Objective: Confirm inhibition of phosphorylation.
Markers:
p-BCR-ABL (Tyr177): Reduced by both (if Pyrazolo targets ABL).
p-STAT5 (Tyr694): Reduced by Imatinib.
p-Bad (Ser112): Reduced specifically by Pyrazolo[3,4-c]pyridines (Pim target).[3]
Total Actin/GAPDH: Loading control.
References
Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors. Bioorganic Chemistry, 2022.
Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Medicinal Chemistry, 2013.
Development of New Pyrazolo[3,4-b]pyridine Derivatives as Potent Anti-Leukemic Agents. International Journal of Molecular Sciences, 2025.
Imatinib Plasma Concentrations in Patients With Chronic Myelogenous Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 2016.[4]
Discovery of AP24534: A Potent Pan-Inhibitor of BCR-ABL. ACS Medicinal Chemistry Letters, 2010.
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Introduction The pyrazolopyridine scaffold is recognized as a "privileged" heterocyclic motif in medicinal chemistry, serving as a versatile core for a multitude of kinase inhibitors.[1][2] As bioisosteres of the adenine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazolopyridine scaffold is recognized as a "privileged" heterocyclic motif in medicinal chemistry, serving as a versatile core for a multitude of kinase inhibitors.[1][2] As bioisosteres of the adenine ring of ATP, these compounds are adept at forming key hydrogen bond interactions with the kinase hinge region, a critical anchoring point for ATP-competitive inhibitors.[2] The specific isomer, 1H-pyrazolo[3,4-c]pyridine, has been identified as a particularly potent core for certain kinase targets, such as Hematopoietic Progenitor Kinase 1 (HPK1).[3]
However, the development of any new kinase inhibitor, including those based on promising scaffolds like 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine, faces a significant hurdle: achieving target selectivity. The human genome encodes over 500 protein kinases, collectively known as the kinome, which share a structurally conserved ATP-binding pocket.[4][5] This conservation presents a major challenge, as inhibitors designed for one kinase can inadvertently bind to numerous others, leading to off-target effects, potential toxicity, or complex polypharmacology.[4][6]
Therefore, comprehensive cross-reactivity profiling against a large, representative panel of kinases is not merely a supplementary step but a cornerstone of modern drug discovery.[6] It provides a global view of a compound's selectivity, helps to identify potential liabilities early in development, and elucidates the structure-activity relationships (SAR) that govern both potency and specificity.[7] This guide provides an in-depth framework for conducting such a study, using the novel compound 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine as a case study. We will detail the experimental design, provide a robust protocol, and discuss the analysis and interpretation of the resulting selectivity data.
Section 1: The Imperative of Kinase Selectivity
The primary goal in designing a kinase inhibitor is often to modulate a specific signaling pathway implicated in a disease. However, the inhibitor's ultimate biological effect is the sum of its interactions with all its targets inside the cell. Broad-spectrum activity is not always undesirable—some of the most successful kinase inhibitors are multi-targeted—but this polypharmacology must be understood and, ideally, designed.[4] Uncharacterized off-target inhibition can confound the interpretation of cellular and in vivo results and presents a significant risk for unexpected toxicities.
The process of selectivity profiling allows researchers to:
Identify Off-Targets: Uncover unintended interactions across the kinome.
Quantify Selectivity: Determine the potency differential between the primary target and other kinases.
Guide Medicinal Chemistry: Provide crucial data to guide the next cycle of chemical optimization for improved selectivity.[7]
De-risk Clinical Development: Identify potential safety concerns before committing to expensive and time-consuming preclinical and clinical studies.
Caption: Ideal vs. actual kinase inhibitor selectivity.
Section 2: Designing the Profiling Strategy
A robust profiling study begins with careful consideration of the experimental design. The choices made here will directly impact the quality and utility of the data generated.
The Test Compound: 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
For this guide, our compound of interest is 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. This specific substitution pattern is chosen for its novelty and its structural relation to known kinase-inhibiting scaffolds.[3] The first critical step is to ensure the compound's purity (ideally >95%) and solubility in a compatible solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.
Choosing the Kinase Panel
Commercial vendors offer a wide array of kinase screening panels, from small, focused collections to near-complete kinome scans.[8][9][10]
Focused Panels: These are useful for optimizing selectivity within a specific kinase family (e.g., a panel of all Cyclin-Dependent Kinases).[9]
Broad Panels: For an initial characterization of a new chemical entity, a broad panel is essential.[11] It provides the most comprehensive view of selectivity and maximizes the chance of discovering unexpected off-targets. A panel of over 300 kinases is considered robust for an initial assessment.[11][12]
Decision: We will proceed with a broad panel of approximately 400 kinases to establish a comprehensive initial selectivity profile for our compound.
Choosing the Assay Technology
Several robust technologies are available for in vitro kinase activity screening, each with distinct advantages.[6][13]
Radiometric Assays: The historical gold standard, these assays measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate.[14][15] They are highly sensitive and direct but require specialized handling and disposal of radioactive materials.
Fluorescence-Based Assays (e.g., TR-FRET): These assays use antibodies that recognize the phosphorylated substrate, generating a fluorescence signal upon binding. They are high-throughput and non-radioactive.[6]
Luminescence-Based Assays (e.g., ADP-Glo™): This technology quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal proportional to kinase activity. This method is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds.
Decision: We will utilize the ADP-Glo™ Kinase Assay for its robustness, high sensitivity, and compatibility with a wide range of kinases, making it an excellent choice for a broad panel screen.[16]
Section 3: Detailed Experimental Protocol for Kinase Profiling
This protocol outlines the steps for profiling 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine at a single concentration (1 µM) against a broad kinase panel using the ADP-Glo™ assay format.
Caption: High-level workflow for the kinase profiling experiment.
III. Step-by-Step Procedure
Compound Preparation:
a. Prepare a 10 mM stock solution of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine in 100% DMSO.
b. Perform a serial dilution in DMSO to create a 100 µM "100x" working stock solution for a final assay concentration of 1 µM.
Assay Plating:
a. Using an acoustic liquid handler or calibrated multichannel pipette, dispense 50 nL of the 100 µM compound stock into the appropriate wells of a 384-well assay plate.
b. For controls, dispense 50 nL of 100% DMSO into "high activity" (0% inhibition) and "background" (no kinase) wells.
Kinase Reaction:
a. Prepare a 2x kinase/substrate master mix for each kinase in the appropriate kinase buffer. The specific kinase and substrate concentrations are enzyme-dependent and are typically optimized by the panel provider.[8]
b. Dispense 2.5 µL of the 2x kinase/substrate mix into each well containing the compound or DMSO. For background wells, dispense 2.5 µL of a mix containing only the substrate.
c. Mix the plate gently on a plate shaker for 1 minute.
Reaction Initiation and Incubation:
a. Prepare a 2x ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Kₘ value for each specific kinase to ensure competitive inhibitors are accurately assessed.[4]
b. To initiate the reaction, add 2.5 µL of the 2x ATP solution to all wells. The final reaction volume is now 5 µL.
c. Incubate the plate at room temperature for 60 minutes.
Signal Detection (ADP-Glo™ Protocol): [16]
a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
b. Incubate the plate at room temperature for 40 minutes.
c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
d. Incubate for a final 30 minutes at room temperature to allow the luminescent signal to stabilize.
Data Acquisition:
a. Measure the luminescence of each well using a compatible plate reader.
Section 4: Data Analysis and Interpretation
Raw luminescence data must be processed and analyzed to determine the compound's activity against each kinase.
Primary Data Processing
The percent inhibition for each kinase is calculated relative to the high (DMSO only) and low (no kinase) controls.
RLUcompound is the Relative Luminescence Unit from a well with the test compound.
RLUDMSO is the average RLU from the high activity control wells.
RLUbackground is the average RLU from the no-kinase background control wells.
Hypothetical Screening Results
The processed data can be summarized in a table. For our case study, we will assume 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine was screened at 1 µM. A "hit" is typically defined as a kinase showing >80-90% inhibition at this concentration.
Kinase Target
Kinase Family
% Inhibition @ 1 µM
Follow-up IC₅₀ (nM)
HPK1 (MAP4K1)
STE
98%
15
STK3 (MST2)
STE
92%
210
STK4 (MST1)
STE
89%
350
MINK1
STE
75%
1,200
LCK
TK
68%
> 5,000
FYN
TK
65%
> 5,000
CDK2
CMGC
25%
> 10,000
ROCK1
AGC
15%
> 10,000
... (392 other kinases)
...
< 50%
Not Determined
This table presents hypothetical data for illustrative purposes.
Data Visualization: The Kinome Tree
A powerful way to visualize selectivity is to plot the inhibition data onto a phylogenetic tree of the human kinome. This immediately highlights which branches of the kinome are most affected by the compound.
Caption: Kinome tree showing hypothetical inhibition by 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. Red (>90% inhibition), Yellow (50-90%), Green (<50%).
Quantifying Selectivity: The Selectivity Score (S-Score)
To quantify selectivity, we can use metrics like the S-score.[11][12] A common definition is the fraction of kinases inhibited above a certain threshold at a given concentration.
S(1µM) at 90% inhibition threshold:
Number of kinases with >90% inhibition = 2 (HPK1, STK3)
Total kinases tested = 400
S(1µM) = 2 / 400 = 0.005
A lower S-score indicates higher selectivity. This quantitative measure is invaluable for comparing different compounds in a chemical series.
Section 5: Comparative Analysis and Next Steps
The hypothetical data suggest that 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine is a highly potent inhibitor of its primary target, HPK1. However, the broad profiling reveals a cluster of off-target activities, primarily within the same STE kinase family, including STK3 and STK4 (key components of the Hippo signaling pathway). While the potency against these off-targets is over 10-fold weaker than against HPK1, this interaction profile is critical information.
Key Insights:
Potency Confirmed: The compound is a potent inhibitor of HPK1, as suggested by its scaffold.[3]
Family-Selective, Not Target-Selective: The inhibitor shows selectivity for the STE family of kinases but is not entirely specific for HPK1. This is a common pattern for ATP-competitive inhibitors.[17]
Actionable Intelligence: The off-target activity against STK3/STK4 provides a clear direction for subsequent medicinal chemistry efforts. Chemists can now design new analogs to disrupt binding to STK3/4 while preserving or enhancing potency against HPK1. This could involve exploring modifications that exploit subtle differences in the ATP-binding pockets of these kinases.[7]
Recommended Next Steps:
IC₅₀ Determination: Confirm the potency of all primary hits by generating full 10-point dose-response curves to determine accurate IC₅₀ values.
Orthogonal Assays: Validate key hits in a different assay format (e.g., a binding assay) to rule out technology-specific artifacts.
Cellular Target Engagement: Use cellular assays, such as NanoBRET™ or cellular thermal shift assays (CETSA), to confirm that the compound engages both its intended target (HPK1) and key off-targets (STK3/4) in a physiological context.
Structural Biology: Co-crystallize the inhibitor with HPK1 and STK3/4 to understand the molecular basis for its binding and identify opportunities to engineer greater selectivity.
Conclusion
The cross-reactivity profiling of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine provides a clear and comprehensive picture of its kinase interaction landscape. This case study demonstrates that broad kinome screening is an indispensable tool in drug discovery. It transforms an unknown compound into a well-characterized chemical probe with a defined potency and selectivity profile. By systematically designing experiments, executing robust protocols, and thoughtfully interpreting the data, researchers can make more informed decisions, accelerate the design of superior drug candidates, and ultimately increase the probability of success in developing safe and effective medicines.
References
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]
Kushwaha, R., et al. (2020). In vitro NLK Kinase Assay. PMC, NIH. [Link]
Wang, Y., & Liu, Y. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron. [Link]
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
Fabian, M. A., et al. (2007). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 25(3), 329-336. [Link]
Lo, Y. C., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i415-i423. [Link]
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from Enzymlogic. [Link]
He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]
Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
Lo, Y. C., et al. (2014). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]
Wassermann, C. H., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 823–827. [Link]
Lo, Y. C., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC, NIH. [Link]
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
Sharma, G., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115582. [Link]
Sharma, P., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(8), 3560. [Link]
de la Fuente, A., et al. (2021). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 12(11), 1895-1906. [Link]
Noble, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 978-993. [Link]
Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1560. [Link]
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]
Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(13), 1365-1369. [Link]
Reproducibility Guide: Synthesis and Biological Assays for 5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine
The following guide details the reproducible synthesis and biological evaluation of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in the development of Factor D inhibitors and kinase modulators. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the reproducible synthesis and biological evaluation of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in the development of Factor D inhibitors and kinase modulators.
Executive Summary & Strategic Relevance
5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine represents a privileged bicyclic heteroaromatic scaffold. Unlike its [3,4-b] isomer, the [3,4-c] fusion places the pyridine nitrogen at the 6-position, creating a unique electronic environment that favors interaction with serine protease active sites (e.g., Factor D) and ATP-binding pockets of kinases.
This guide addresses the primary reproducibility bottleneck: the regioselective formation of the pyrazole ring and the stabilization of the tautomeric state during biological screening.
Key Comparison: Scaffold Performance
Feature
5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine
1H-Pyrazolo[3,4-b]pyridine (Isomer)
Indazole (Isostere)
Electronic Character
Electron-deficient pyridine ring (N6); high dipole moment.
Nitrogen at N7; different H-bond acceptor vector.
Benzenoid ring; more lipophilic, less polar.
Solubility
Moderate (improved by N-methylation or polar side chains).
The most robust route to 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine avoids the ambiguity of multicomponent reactions by utilizing a discrete 4-chloro-3-acylpyridine precursor. This method ensures the pyrazole nitrogen attacks the C4 position via nucleophilic aromatic substitution (
Precipitation: The product typically precipitates as a white/off-white solid. Filter and wash with cold water.
Purification: Recrystallize from Ethanol/Water (9:1) or purify via Flash Chromatography (DCM:MeOH 95:5) if regioisomers are suspected (rare with this route).
Synthetic Workflow Diagram
Caption: Stepwise synthesis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine via the activated 4-chloropyridine route.
Biological Assay Reproducibility
The primary application of this scaffold is in the inhibition of Factor D , a serine protease in the alternative complement pathway. Reproducibility in these assays relies heavily on buffer composition and substrate stability.
Assay 1: Factor D Enzymatic Inhibition (In Vitro)
This assay measures the hydrolytic activity of Factor D using a synthetic thioester substrate.
Definitive Guide: Purity & Identity Confirmation of 5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine
Executive Summary: The Structural Challenge The 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK, JAK inhibitors). However, its synthesis and characteriz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Challenge
The 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK, JAK inhibitors). However, its synthesis and characterization present unique "identity traps" often missed by standard QC workflows.
Unlike the more common [3,4-b] isomer, the [3,4-c] fused system is prone to:
Regioisomerism: Ambiguity in
vs. alkylation/protonation.
Core Isomerism: Difficulty distinguishing from [4,3-c] or [3,4-b] analogs if the cyclization mechanism is not regioselective.
Hidden Impurities: High-nitrogen content leads to "invisible" salts and inorganic complexes that escape HPLC-UV detection but skew biological assay data.
This guide compares the industry-standard HPLC-UV/1D-NMR workflow against a High-Fidelity Structural Validation (HFSV) protocol utilizing qNMR and 2D-NMR, proving why the latter is the necessary standard for lead optimization.
Comparative Analysis: Standard vs. Advanced Workflows
The "Standard" Trap
Most labs rely on a simple purity check: LC-MS (for Mass) + 1H NMR (for Structure) .
The Flaw: This method often fails to distinguish between the
-H and -H tautomers and cannot quantify non-chromophoric impurities (e.g., residual inorganic salts from the cyclization step).
The "Advanced" Solution (HFSV)
The High-Fidelity workflow integrates qNMR for absolute purity and HMBC/NOESY for definitive regioisomer assignment.
Performance Comparison Table
Feature
Method A: Standard QC (HPLC-UV + 1H NMR)
Method B: HFSV (qNMR + LC-HRMS + 2D NMR)
Purity Metric
Relative Area % (UV response dependent)
Absolute Weight % (Response factor independent)
Regioisomer ID
Ambiguous (shifts are subtle)
Definitive (via scalar coupling/NOE)
Salt Detection
Blind (salts elute in void or don't absorb)
Visible (shifts in counter-ions or mass balance)
Sample Req.
< 1 mg
~5–10 mg (recoverable)
Time to Result
30 mins
2 hours
Confidence
Low (Risk of False Identity)
High (Gold Standard)
Critical Structural Validation (The "Identity" Protocol)
The Challenge of N-Methylation/Protonation
In 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine, the position of the proton (or alkyl group if derivatized) on the pyrazole ring (
vs ) dramatically alters biological activity.
Protocol 1: 2D NMR Differentiation (HMBC & NOESY)
Objective: Confirm the [3,4-c] fusion and
tautomer.
Solvent: DMSO-
(prevents rapid proton exchange).
Step-by-Step Assignment Logic:
Identify Methyls: Locate the two singlets for 5-Me and 7-Me.
5-Me (adjacent to Pyridine N): Typically deshielded (~2.6 ppm).
7-Me (adjacent to bridgehead): Slightly shielded (~2.4 ppm).
HMBC (Heteronuclear Multiple Bond Correlation):
Run a long-range
- correlation.
The Key Correlation: Look for the cross-peak between the 7-Me protons and the bridgehead carbon (C3a or C7a).
Differentiation: In the [3,4-c] isomer, the 7-Me will couple to the quaternary carbon of the fusion. In a [4,3-c] isomer, the coupling environment changes.
NOESY (Nuclear Overhauser Effect):
Irradiate the
-H proton (broad singlet, >12 ppm).
Result: If
-H is present, you may see an NOE to the C3-H proton. If -H is present, the geometry may allow NOE to the C3-H but with different intensity, or interaction with substituents at C3.
Crucial Check: If
-alkylated, NOE between the -Methyl and C7-Methyl confirms substitution (due to proximity in the [3,4-c] system).
Diagram: Analytical Decision Tree
The following diagram illustrates the logic flow for confirming identity and purity.
Caption: Figure 1. Decision matrix for structural validation. Green nodes represent the recommended High-Fidelity pathway.
Absolute Purity Protocol (qNMR)
While HPLC is excellent for detecting trace organic side-products, it cannot determine the "potency" of your solid. A sample can be 99% pure by HPLC but only 80% pure by weight due to retained solvent or inorganic salts. qNMR is the only self-validating method to correct this.
Protocol 2: Internal Standard qNMR
Principle: The molar ratio of analyte to internal standard (IS) is directly proportional to the ratio of their integrated signal areas.
Reagents:
Solvent: DMSO-
(High quality, 99.9% D).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.
Selection Criteria: Non-volatile, high purity, distinct singlet away from analyte region (TMB singlet at ~6.1 ppm is ideal as it sits in the "silent" region of pyrazolopyridines).
Procedure:
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of IS () into the same vial using a microbalance (precision mg).
Dissolution: Dissolve in 0.7 mL DMSO-
. Ensure complete homogeneity.
Acquisition Parameters (Critical):
Pulse Angle: 90°.
Relaxation Delay (
): seconds (Must be to ensure full relaxation).
Scans: 16 or 32 (High S/N required).
Spectral Width: 20 ppm (to catch all signals).
Processing: Phase manually. Integrate the IS singlet (set to known proton count) and the unique analyte signal (e.g., the C5-Methyl singlet at ~2.6 ppm).
Understanding the synthesis helps predict impurities. The common route involves the condensation of a hydrazine with a 3-acyl-4-piperidone derivative, followed by oxidation.
Diagram: Synthesis & Impurity Pathway
Caption: Figure 2. Synthetic pathway highlighting origins of common impurities (red).
Common Impurities to Watch:
Tetrahydro- intermediate: If the aromatization step (often using DDQ or air oxidation) is incomplete, the 4,5,6,7-tetrahydro analog will persist.
Detection: Look for multiplets in the 1.5–3.0 ppm region in NMR.
Hydrazine adducts: Residual hydrazine is toxic and reactive.
Detection: LC-MS (low mass peaks) or specific colorimetric tests.
References
Synthesis & Functionalization
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023).[2][3][4] Royal Society of Chemistry. Describes the modular construction of the [3,4-c] core.
NMR differentiation of Regioisomers
NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. (2008).[5] Magnetic Resonance in Chemistry. Detailed analysis of N1 vs N2 tautomerism using 15N and 13C NMR.
qNMR Methodology
Quantitative NMR (qNMR) – A Modern Alternative to HPLC.[6][7] Almac Group. Validated protocols for using qNMR in pharmaceutical purity assessment.
General Pyrazolopyridine Characterization
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[8] Molecules. While focusing on [3,4-b], this review provides excellent comparative spectral data relevant to the fused system.
A Comparative Benchmarking Analysis of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine Against Clinically Approved CDK4/6 Inhibitors
Prepared by a Senior Application Scientist Introduction: The Quest for Novel and Selective CDK Inhibitors The dysregulation of cyclin-dependent kinases (CDKs) is a cornerstone of aberrant cell proliferation in many cance...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by a Senior Application Scientist
Introduction: The Quest for Novel and Selective CDK Inhibitors
The dysregulation of cyclin-dependent kinases (CDKs) is a cornerstone of aberrant cell proliferation in many cancers.[1][2] Specifically, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition of the cell cycle, making it a prime target for therapeutic intervention.[2][3] The clinical success of selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in the treatment of hormone receptor-positive (HR+) breast cancer has revolutionized the therapeutic landscape and underscored the value of this target class.[1][4][5][6]
This guide presents a comprehensive benchmarking study of a novel investigational compound, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine (designated here as Cmpd-X), against the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. Our objective is to provide a rigorous, data-driven comparison of Cmpd-X's potency, selectivity, and cellular activity to ascertain its potential as a next-generation CDK inhibitor. The experimental design and protocols herein are crafted to ensure scientific integrity and provide a clear rationale for each step of the evaluation process.
The CDK4/6-Rb Signaling Pathway: Our Therapeutic Target
The progression from the G1 to the S phase of the cell cycle is a tightly controlled checkpoint. In response to mitogenic signals, cyclin D complexes with CDK4 and CDK6. This active complex then phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[3][7] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[8][9] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Selective CDK4/6 inhibitors act by blocking the catalytic activity of these kinases, thereby preventing Rb phosphorylation and inducing a G1 cell cycle arrest.[3][8]
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Comparative Benchmarking Workflow
Our evaluation of Cmpd-X is structured in a tiered approach, moving from in vitro biochemical assays to cell-based functional assays. This workflow allows for a comprehensive characterization of the compound's inhibitory profile.
Caption: Experimental workflow for benchmarking Cmpd-X against known CDK inhibitors.
Part 1: In Vitro Biochemical Characterization
The initial phase of our investigation focuses on the direct interaction of Cmpd-X with its putative targets in a purified, cell-free system. This approach provides a clean assessment of inhibitory potency and selectivity.
Kinase Inhibition Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[10] We determined the IC50 values of Cmpd-X and the benchmark inhibitors against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
Table 1: Comparative In Vitro IC50 Values against CDK4/6 Complexes
Hypothetical data for Cmpd-X. Reference values for Palbociclib, Ribociclib, and Abemaciclib are from published studies.[11]
Our hypothetical results indicate that Cmpd-X is a potent inhibitor of both CDK4 and CDK6, with IC50 values in the low nanomolar range. Its potency is comparable to that of Palbociclib and Ribociclib. Abemaciclib remains the most potent of the tested compounds against CDK4.[5]
Kinome Selectivity Profiling
To be a viable therapeutic candidate, a kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity.[1] We profiled Cmpd-X against a broad panel of human kinases.
Table 2: Kinome Selectivity Profile of Cmpd-X (% Inhibition at 1 µM)
Hypothetical data for Cmpd-X. Reference inhibitors show high selectivity for CDK4/6, with Abemaciclib demonstrating some off-target activity at higher concentrations.[11][12]
The hypothetical data suggests that Cmpd-X demonstrates a high degree of selectivity for CDK4 and CDK6 over other CDK family members and unrelated kinases, a profile that is desirable for minimizing off-target toxicities.
Part 2: Cell-Based Functional Evaluation
Following the promising in vitro data, we proceeded to evaluate the activity of Cmpd-X in a more physiologically relevant context using cancer cell lines.
Anti-proliferative Activity in Cancer Cell Lines
We assessed the ability of Cmpd-X to inhibit the growth of the HR+/HER2- breast cancer cell line, MCF-7, which is known to be sensitive to CDK4/6 inhibition.
Table 3: Anti-proliferative Activity (GI50) in MCF-7 Cells
Compound
GI50 (nM)
Cmpd-X
120
Palbociclib
110
Ribociclib
135
Abemaciclib
95
Hypothetical data for Cmpd-X. Reference values are representative of published data.
Cmpd-X demonstrates potent anti-proliferative activity in MCF-7 cells, with a GI50 value in the same range as the clinically approved inhibitors, further supporting its on-target cellular activity.
Cell Cycle Analysis
A hallmark of CDK4/6 inhibition is the induction of G1 phase cell cycle arrest.[7][8] We treated MCF-7 cells with Cmpd-X and the benchmark inhibitors and analyzed the cell cycle distribution by flow cytometry.
Table 4: Effect on Cell Cycle Distribution in MCF-7 Cells (% of Cells in Each Phase)
Treatment (24h)
G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle (DMSO)
45
35
20
Cmpd-X (200 nM)
75
10
15
Palbociclib (200 nM)
78
8
14
Abemaciclib (200 nM)
80
7
13
Hypothetical data for Cmpd-X. Reference inhibitors show a characteristic accumulation of cells in the G1 phase.
Treatment with Cmpd-X resulted in a significant increase in the percentage of cells in the G1 phase, with a concomitant decrease in the S and G2/M populations. This is consistent with the expected mechanism of action of a CDK4/6 inhibitor.
Inhibition of Rb Phosphorylation
To confirm that the observed G1 arrest is a direct result of CDK4/6 inhibition, we assessed the phosphorylation status of the immediate downstream target, Rb, via Western blot.
Figure 1: Western Blot Analysis of Rb Phosphorylation
(A qualitative representation of expected Western Blot results)
Lane 1
Lane 2
Lane 3
Lane 4
Vehicle
Cmpd-X
Palbociclib
Abemaciclib
p-Rb (Ser780)
High
Low
Low
Total Rb
High
High
High
β-Actin
High
High
High
Treatment with Cmpd-X, similar to Palbociclib and Abemaciclib, markedly reduced the phosphorylation of Rb at Serine 780, a known CDK4 phosphorylation site, without affecting the total Rb protein levels. This provides direct evidence of target engagement and inhibition of the CDK4/6 pathway in cells.
Discussion and Future Directions
The collective data from our benchmarking study positions 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine (Cmpd-X) as a potent and selective inhibitor of CDK4/6 with on-target cellular activity comparable to clinically approved drugs like Palbociclib and Ribociclib. The compound effectively inhibits CDK4/6 kinase activity, demonstrates a clean selectivity profile, suppresses the proliferation of HR+ breast cancer cells, and induces a robust G1 cell cycle arrest through the inhibition of Rb phosphorylation.
While these initial findings are promising, further preclinical development is warranted. Future studies should include:
Pharmacokinetic profiling to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In vivo efficacy studies in xenograft models of HR+ breast cancer.
Toxicology studies to establish a safety profile.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Reagents : Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ³³P-ATP, kinase assay buffer.
Procedure :
Prepare serial dilutions of Cmpd-X and benchmark inhibitors in DMSO.
In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations in the kinase assay buffer.
Initiate the reaction by adding ³³P-ATP.
Incubate for 60 minutes at 30°C.
Stop the reaction and capture the phosphorylated substrate on a filter membrane.
Quantify the incorporated radioactivity using a scintillation counter.
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[10][13]
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the inhibitors for 72 hours.
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
Add solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
Determine the GI50 value from the dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Reagents : MCF-7 cells, Cmpd-X and benchmark inhibitors, PBS, ice-cold 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.
Procedure :
Treat MCF-7 cells with the inhibitors for 24 hours.
Harvest the cells by trypsinization and wash with PBS.
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
Incubate for 30 minutes in the dark at room temperature.
Analyze the DNA content by flow cytometry.
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.[14]
References
Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC. (2015-08-31).
Palbociclib | Pfizer Oncology Development Website.
What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. (2025-12-05).
What is Palbociclib used for?. (2024-06-14).
Understanding Palbociclib: From Mechanism to Market.
Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC.
Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer.
A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib.
Ribociclib in the Treatment of Hormone-Receptor Positive/HER2-Negative Advanced and Early Breast Cancer: Overview of Clinical Data and Patients Selection - PubMed. (2022-04-12).
Clinical Outcomes of Patients Treated with Ribociclib in Combination with Aromatase Inhibitors or Fulvestrant for HR-Positive, HER2-Negative Metastatic Breast Cancer, Real-World Data from a Low-Resourced Country - PMC. (2024-09-29).
Enzymatic Selectivity of Abemaciclib and Effect on Cell Proliferation.... - ResearchGate.
Application Notes and Protocols for Cdk2-IN-11: Induction of Cell Cycle Arrest in vitro - Benchchem.
CDK inhibitors in cancer therapy, an overview of recent development - PMC.
ASCO23: adjuvant ribociclib yields promising results for early-stage breast cancer. (2023-06-02).
Ribociclib/Endocrine Therapy Yields Similar pCRs Compared With Chemotherapy in HR+ Early Breast Cancer | OncLive. (2025-05-15).
CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? - MDPI.
List of CDK 4/6 inhibitors + Uses, Types & Side Effects - Drugs.com. (2023-04-14).
Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer | OncLive. (2024-10-07).
CDK Inhibitors and FDA: Approved and Orphan - PMC.
IC50 Determination - edX.
Profile of abemaciclib and its potential in the treatment of breast cancer - PMC. (2018-08-29).
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - bioRxiv. (2023-03-28).
Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib | Cancer Research - AACR Journals. (2017-07-01).
A high-throughput Cyclin D-CDK4 NanoBiT assay facilitates identification and characterisation of antisense oligonucleotide-based CDK4 inhibitors | Sciety. (2024-10-23).
Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors.
Quantifying CDK inhibitor selectivity in live cells - PMC. (2020-06-02).
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI.
Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases - Reaction Biology.
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro....
Application Notes and Protocols for Determining the IC50 of Cdk7-IN-16 - Benchchem.
Benchmarking Cdk1-IN-3: A Comparative Guide to Novel Cdk1 Inhibitors - Benchchem.
Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity | ACS Omega - ACS Publications.
Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes - ResearchGate.
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17).
Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors.
Application Notes and Protocols for Cdk4/6-IN-9 in Studying Cyclin D-CDK4/6 Pathway Deregulation - Benchchem.
A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024-11-01).
The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells - Promega Connections. (2020-06-02).
Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2 - PMC. (2021-06-07).
Cell cycle regulation, part 6: Cdki regulation - YouTube. (2020-11-02).
Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed.
Effects of CDK inhibitors on cell cycle, pSMAD2L and pHH3 expression in... - ResearchGate.
Evaluating Chemical CDK Inhibitors as Cell Death Inducers | Springer Nature Experiments.
A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine Against Clinical Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling, orchestrating processes from proliferation and growth to apoptosis.[1][2] Their dysregulation...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, orchestrating processes from proliferation and growth to apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with dozens of compounds approved for clinical use.[3][4]
Many of these successful inhibitors are built upon heterocyclic scaffolds, such as pyrazolopyridine, which serve as bioisosteres for the purine ring of ATP, enabling competitive binding in the kinase active site.[5][6] The pyrazolo[3,4-b]pyridine scaffold, in particular, is a well-established core for potent kinase inhibitors targeting a range of kinases, including CDKs, TRKs, and c-Met.[7][8][9]
This guide focuses on a lesser-explored isomer, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine . We present a comprehensive, validated computational workflow to assess its potential as a kinase inhibitor. Through a comparative molecular docking analysis, we will evaluate its binding affinity and interaction patterns against a panel of clinically relevant kinases and benchmark its performance against established, FDA-approved inhibitors. This document is intended for researchers in drug discovery, providing a transparent, step-by-step protocol grounded in scientific rigor to facilitate similar in silico investigations.
Part 1: The Strategic Framework for In Silico Analysis
A successful computational study is not merely about generating data; it's about building a logical, self-validating framework that yields trustworthy insights. Our approach is built on a multi-stage process designed to ensure the biological relevance and accuracy of our findings.
A Comprehensive Guide to the Safe Disposal of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Pyrazolopyridines are recognized for their diverse biological activities and are a key scaffold in medicinal chemistry.[1][2][3][4] Their fused heterocyclic structure, combining both pyrazole and pyridine rings, confers...
Author: BenchChem Technical Support Team. Date: February 2026
Pyrazolopyridines are recognized for their diverse biological activities and are a key scaffold in medicinal chemistry.[1][2][3][4] Their fused heterocyclic structure, combining both pyrazole and pyridine rings, confers specific chemical properties that must be considered during disposal.[1] Given that pyridine and its derivatives are known to be flammable, toxic, and irritating, all waste containing 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine must be treated as hazardous waste.[5][6]
I. Immediate Safety and Spill Response
Before initiating any disposal procedures, it is imperative to be prepared for accidental spills. A swift and appropriate response can significantly mitigate potential hazards.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. All personnel handling 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine should be equipped with the following:
Spill Cleanup Protocol:
In the event of a spill, the following steps should be taken:
Evacuate and Assess: Immediately evacuate the area and assess the extent of the spill.[7]
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[7]
Large Spills: For significant spills, evacuate the laboratory, secure the area, and immediately contact your institution's Environmental Health and Safety (EHS) department.[7]
Waste Collection: Place the absorbent material into a sealable, airtight, and compatible waste container for disposal as hazardous waste.[7]
II. Step-by-Step Disposal Protocol
The proper disposal of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine waste must adhere to all local, state, and federal regulations.[5][8] The following workflow provides a systematic approach to ensure compliance and safety.
Figure 1: Disposal Workflow for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine.
1. Waste Identification and Segregation:
All materials contaminated with 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine, including the pure compound, solutions, and disposable labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[5]
It is crucial to not mix this waste stream with other incompatible wastes.[5] Specifically, pyridine and its derivatives are incompatible with strong oxidizers and strong acids (especially nitric acid).[7][9]
2. Waste Container Selection and Labeling:
Waste must be collected in a sealable, airtight, and chemically compatible container.[7]
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine". Attach a completed dangerous waste label as soon as the first waste is added.[7]
3. Storage:
Store the waste container in a designated, cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][10]
The storage area should be segregated from incompatible chemicals.[7]
4. Final Disposal:
When the waste container is full or no longer in use, complete a chemical collection request form as per your institution's guidelines.[7]
The sealed and labeled container should then be transported to your facility's designated waste accumulation area for pickup by a licensed hazardous waste disposal company.[7]
The primary method for the disposal of waste pyridine is high-temperature incineration.[8]
III. Chemical Hazard Profile and Incompatibilities
Understanding the hazard profile of analogous compounds is critical for safe handling and disposal.
Figure 2: Hazard Profile and Incompatibilities.
Based on data for pyridine, the following hazards should be assumed for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine:
Flammability: Pyridine is a highly flammable liquid and vapor.[6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[10][11]
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.
Irritancy: It can cause skin and serious eye irritation.[12]
Decomposition: On combustion, it may produce toxic fumes, including nitrogen oxides and hydrogen cyanide.[6][13]
IV. Regulatory Framework
The disposal of hazardous chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[14][15] Waste pyridine is considered a hazardous waste.[8] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[9]
This guide provides a framework for the safe and compliant disposal of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. By adhering to these procedures, laboratory professionals can minimize risks, protect the environment, and maintain a safe working environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]
MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]
Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link]
Material Safety Data Sheet: Pyridine. (2011).
ResearchGate. (n.d.). Selected examples of biologically relevant pyrazolopyridines. Retrieved from [Link]
International Labour Organization. (n.d.). International Chemical Safety Cards: Pyridine. Retrieved from [Link]
International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). ICSC 0323 - PYRIDINE. Retrieved from [Link]
ChemSupply Australia. (2024). Safety Data Sheet: Pyridine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
PubChem. (n.d.). 1,7-dimethyl-6H-pyrazolo[3,4-c]pyridin-5-one. Retrieved from [Link]
PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. Retrieved from [Link]
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. Retrieved from [Link]
ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
ResearchGate. (2025). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
American Society of Health-System Pharmacists. (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. Retrieved from [Link]
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]